N-{4-[(butylamino)sulfonyl]phenyl}-4-methyl-3-nitrobenzamide
Vue d'ensemble
Description
N-{4-[(butylamino)sulfonyl]phenyl}-4-methyl-3-nitrobenzamide, also known as BAY-678, is a small molecule inhibitor that has shown potential in the treatment of various diseases. It is a member of the benzamide class of compounds and has a molecular weight of 399.5 g/mol.
Mécanisme D'action
N-{4-[(butylamino)sulfonyl]phenyl}-4-methyl-3-nitrobenzamide acts as a competitive inhibitor of protein tyrosine phosphatases and dual-specificity phosphatases. By inhibiting these enzymes, this compound can modulate various signaling pathways, leading to downstream effects on cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells, as well as to modulate immune cell function. In vivo studies have shown that this compound can reduce tumor growth in mouse models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{4-[(butylamino)sulfonyl]phenyl}-4-methyl-3-nitrobenzamide is its specificity for protein tyrosine phosphatases and dual-specificity phosphatases. This specificity allows for targeted modulation of specific signaling pathways, which can be useful in studying the role of these pathways in disease development. However, like many small molecule inhibitors, this compound can have off-target effects, which can complicate data interpretation.
Orientations Futures
There are several potential future directions for research on N-{4-[(butylamino)sulfonyl]phenyl}-4-methyl-3-nitrobenzamide. One area of interest is the development of combination therapies that include this compound, as this compound has shown promise in combination with other therapeutic agents. Additionally, further studies are needed to elucidate the specific signaling pathways and cellular processes that are modulated by this compound, as this information could inform the development of more targeted therapies. Finally, more research is needed to assess the safety and efficacy of this compound in humans, as most of the current data has been obtained from preclinical studies.
Applications De Recherche Scientifique
N-{4-[(butylamino)sulfonyl]phenyl}-4-methyl-3-nitrobenzamide has been studied extensively for its potential use as a therapeutic agent. It has been shown to have inhibitory effects on several enzymes, including protein tyrosine phosphatases and dual-specificity phosphatases. These enzymes are involved in various signaling pathways, and their dysregulation has been implicated in the development of several diseases, including cancer, autoimmune disorders, and metabolic disorders.
Propriétés
IUPAC Name |
N-[4-(butylsulfamoyl)phenyl]-4-methyl-3-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-3-4-11-19-27(25,26)16-9-7-15(8-10-16)20-18(22)14-6-5-13(2)17(12-14)21(23)24/h5-10,12,19H,3-4,11H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAXZOCOEOPBNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.